molecular formula C17H19NO5S B14450808 Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate CAS No. 76510-83-3

Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate

Cat. No.: B14450808
CAS No.: 76510-83-3
M. Wt: 349.4 g/mol
InChI Key: PCJYQWSZUIMKNJ-UHFFFAOYSA-N
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Description

Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate typically involves the formation of the thiazole ring followed by esterification. One common method includes the reaction of 2-aminothiazole with 4-hydroxybenzaldehyde to form the intermediate compound, which is then esterified with diethyl malonate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using catalysts to increase yield and efficiency. The use of microwave-assisted synthesis (MAOS) has also been explored to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Properties

CAS No.

76510-83-3

Molecular Formula

C17H19NO5S

Molecular Weight

349.4 g/mol

IUPAC Name

diethyl 2-methyl-2-[4-(1,3-thiazol-2-yloxy)phenyl]propanedioate

InChI

InChI=1S/C17H19NO5S/c1-4-21-14(19)17(3,15(20)22-5-2)12-6-8-13(9-7-12)23-16-18-10-11-24-16/h6-11H,4-5H2,1-3H3

InChI Key

PCJYQWSZUIMKNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C1=CC=C(C=C1)OC2=NC=CS2)C(=O)OCC

Origin of Product

United States

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